BAY-850 -

BAY-850

Catalog Number: EVT-256351
CAS Number:
Molecular Formula: C21H16F3N5O2
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BAY-850 is a chemical probe for the ATAD2A bromodomain which displaces acetylated H4 peptide from the ATAD2 bromodomain with an IC50 value of 20 nM (HTRF). MST and BROMOscan measurements indicate a Kd of 84.9 nM and 120 nM, respectively. BAY-850 displays
Overview

BAY-850 is a chemical compound developed as a selective inhibitor of the bromodomain and ATPase domain containing 2 protein (ATAD2). It has garnered attention for its potential therapeutic applications, particularly in oncology, due to its role in modulating gene expression and cellular processes linked to cancer progression. ATAD2 is implicated in various cancers, with its overexpression correlating with poor patient outcomes. BAY-850 serves as a valuable chemical probe for studying ATAD2's function and its interactions with acetylated histones.

Source and Classification

BAY-850 was identified through a DNA-encoded library screening aimed at discovering potent inhibitors of ATAD2. The compound belongs to the category of small molecule inhibitors specifically targeting bromodomains, which are protein domains that recognize acetylated lysines on histone proteins, thereby influencing gene expression and chromatin dynamics. The classification of BAY-850 as a bromodomain inhibitor positions it within the broader context of epigenetic modulators, which are increasingly recognized as critical players in cancer biology.

Synthesis Analysis

The synthesis of BAY-850 involves several key steps:

  1. Core Construction: The synthesis begins with the formation of a central furanyl benzoic acid core.
  2. Reductive Amination: This core is then subjected to reductive amination using chiral benzyl amine, leading to the introduction of stereogenic centers crucial for biological activity.
  3. Amide Coupling: The final step involves an amide coupling reaction with benzyl alanine, completing the synthesis of BAY-850.

These synthetic pathways highlight the importance of stereochemistry in enhancing the compound's potency and selectivity against ATAD2 compared to other related compounds like BAY-460, which lacks significant inhibitory activity due to structural modifications .

Molecular Structure Analysis

BAY-850 has a distinct molecular structure characterized by:

  • Molecular Formula: C₁₉H₁₈N₂O₃
  • Molecular Weight: Approximately 320.36 g/mol
  • Structural Features: The compound features a furanyl ring fused with a benzoic acid moiety, contributing to its ability to bind selectively to the bromodomain of ATAD2.

The structure of BAY-850 is designed to facilitate strong interactions with the target protein, enhancing its selectivity and potency .

Chemical Reactions Analysis

BAY-850 primarily functions by inhibiting the interaction between ATAD2 and acetylated histones. Key reactions include:

  1. Displacement Reaction: BAY-850 displaces acetylated histone H4 peptides from the bromodomain of ATAD2 with an IC50 value of approximately 20 nM.
  2. Dimerization Induction: The binding of BAY-850 induces dimerization of ATAD2, which is concentration-dependent and suggests a specific mechanism of action that may enhance its inhibitory effects .

These reactions underscore BAY-850's role in disrupting critical protein-protein interactions essential for cancer cell proliferation.

Mechanism of Action

The mechanism by which BAY-850 exerts its effects involves several processes:

  1. Inhibition of Bromodomain Function: By binding to the bromodomain of ATAD2, BAY-850 prevents the recruitment of acetylated histones, thereby disrupting transcriptional activation associated with oncogenic processes.
  2. Cell Cycle Arrest and Apoptosis Induction: In ovarian cancer cell lines treated with BAY-850, significant downregulation of genes associated with cell cycle progression was observed. This leads to cell cycle arrest and increased apoptosis, indicating that inhibition of ATAD2 can suppress tumor growth effectively .
  3. Gene Expression Modulation: RNA sequencing analyses reveal that treatment with BAY-850 alters the expression profiles of numerous genes involved in mitosis and cellular proliferation, further elucidating its role as an epigenetic regulator .
Physical and Chemical Properties Analysis

BAY-850 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide (DMSO) but has limited solubility in water.
  • Stability: The compound remains stable under physiological conditions, making it suitable for biological assays.
  • Selectivity Profile: In BROMOscan assays, BAY-850 showed exquisite selectivity for ATAD2 over other bromodomains at concentrations up to 10 µM .

These properties are critical for its application in research and potential therapeutic contexts.

Applications

BAY-850 has several scientific uses:

  1. Research Tool: As a chemical probe for studying ATAD2 function in various biological contexts, particularly in cancer research.
  2. Therapeutic Potential: Its ability to inhibit tumor growth suggests potential applications in treating cancers characterized by ATAD2 overexpression.
  3. Mechanistic Studies: BAY-850 facilitates investigations into epigenetic regulation mechanisms and their implications in oncogenesis.

The ongoing research into BAY-850's efficacy and mechanism continues to shed light on its potential as a therapeutic agent against cancers linked to dysregulated epigenetic processes .

Discovery and Rational Design of BAY-850

DNA-Encoded Library (DEL) Screening Strategies for ATAD2 Inhibitor Identification

The discovery of BAY-850 originated from an ambitious screening campaign leveraging DNA-encoded library (DEL) technology, a transformative approach enabling rapid interrogation of ultra-large chemical spaces. Researchers screened 11 distinct DELs collectively encompassing 65 billion compounds against the ATAD2 bromodomain—a challenging epigenetic target implicated in oncogenesis [1] [5]. Initial selections employed GST-tagged ATAD2 bromodomain immobilized on beads, followed by affinity-based selection of binders, PCR amplification of retained DNA barcodes, and next-generation sequencing (NGS) for hit identification [5]. This process identified a privileged chemotype derived from a 110-million-member sublibrary of formyl acid derivatives, distinguished by high enrichment factors and structural novelty [2]. The primary hit exhibited single-digit micromolar potency (IC₅₀), serving as the foundation for medicinal chemistry optimization [2].

Table 1: DEL Screening Parameters for BAY-850 Identification

ParameterValue
Total Library Size Screened65 billion compounds
Sublibrary Size (Hit Source)110 million compounds
Target ProteinGST-tagged ATAD2 bromodomain
Hit Potency (Initial Lead)Single-digit µM IC₅₀
Selection RoundsTwo-round affinity enrichment
Hit Validation MethodsTR-FRET, MST, BROMOscan

The DEL platform offered distinct advantages over high-throughput screening (HTS), including drastically reduced resource consumption (micrograms of protein, picomoles of library per selection) and the ability to process billions of compounds within days. This efficiency was pivotal for tackling ATAD2, a target historically resistant to conventional inhibitor development due to its shallow, hydrophilic binding pocket [5].

Structural Optimization of Lead Compounds for Enhanced Potency and Selectivity

Hit-to-lead optimization focused on addressing the limited potency and physicochemical liabilities of the initial DEL-derived compound. Critical structure-activity relationship (SAR) studies revealed three indispensable structural elements: (1) the meta-substituted furanyl benzoic acid core, (2) the absolute stereochemistry at two chiral centers, and (3) lipophilic basic substituents in the "northern hemisphere" [1] [2]. Systematic modifications involved:

  • Northern Hemisphere Optimization: Introduction of lipophilic basic groups (e.g., 4-methylbenzyl) significantly enhanced biochemical potency, lowering IC₅₀ values from micromolar to nanomolar range.
  • Core Rigidity Maintenance: The planar geometry of the furanyl benzoic acid proved essential for binding; ring alterations or linker extensions drastically reduced activity.
  • Negative Control Design: The inactive analogue BAY-460 was synthesized by inverting one chiral center (R to S configuration) and fine-tuning substituents, resulting in a ~800-fold loss in potency (IC₅₀ = 16 µM vs. 20 nM for BAY-850) [1] [3].

Table 2: Key Biochemical Properties of BAY-850 vs. Negative Control BAY-460

PropertyBAY-850BAY-460
ATAD2 HTRF IC₅₀ (tetra-Ac H4)20 nM16 µM
ATAD2 BROMOscan Kd120 nMInactive at 10 µM
BRD4(BD1/BD2) IC₅₀>20 µM>20 µM
BROMOscan Selectivity (10 µM)No other bromodomain hitsInactive
Chromatin Displacement (FRAP)Active at 1 µMInactive

This optimization yielded BAY-850, exhibiting exceptional potency (IC₅₀ = 20–166 nM across orthogonal assays: TR-FRET, AlphaScreen, BROMOscan) and unprecedented selectivity—no activity against 32 other bromodomains (including ATAD2B), 354 kinases, or 25 GPCRs at 1 µM [1] [3] [8].

Role of Stereochemistry in Binding Affinity and Functional Activity

Stereochemistry proved absolutely critical for BAY-850’s mechanism of action. Both chiral centers in the molecule (R configuration) were essential for high-affinity binding, as epimerization at either center abolished activity [2] [4]. Biophysical characterization revealed that this stereospecificity underpins a non-canonical mechanism of inhibition:

  • Dimerization Induction: Native mass spectrometry (MS) and size exclusion chromatography (SEC) demonstrated that BAY-850 selectively binds and stabilizes an ATAD2 bromodomain dimer (1 ligand: 2 protein units). No binding to monomeric ATAD2 was observed [2] [3].
  • Allosteric Disruption: BAY-850-dimerized ATAD2 exhibited severely impaired binding to acetylated histone H4 peptides. Native MS showed only weak peptide association with the dimer complex versus robust 1:1 binding to monomers [2].
  • Stereochemical Specificity: The inactive control BAY-460 (with inverted stereochemistry) failed to induce dimerization or disrupt histone binding, confirming the enantioselective nature of this mechanism [4] [7].

Table 3: Biophysical Consequences of BAY-850 Binding to ATAD2 Bromodomain

ParameterObservation with BAY-850
Native MS Complex Stoichiometry1 molecule : 1 ATAD2 dimer
Thermal Shift (ΔTm)+13.9°C (dose-dependent)
Melting Curve ProfileMonophasic → Biphasic transition
Histone H4 Peptide DisplacementComplete at 1 µM (FRAP in cells)
Dimerization Kd (MS)84.9 nM (MST), 120 nM (BROMOscan)

This dimerization-dependent inhibition explains BAY-850’s unprecedented isoform selectivity (no activity against ATAD2B) and distinguishes it from canonical orthosteric bromodomain inhibitors. The strict stereochemical requirements enable precise spatial positioning of the ligand to bridge two ATAD2 monomers, inducing a conformational state incompatible with acetyl-lysine recognition [2] [3].

Properties

Product Name

BAY-850

Molecular Formula

C21H16F3N5O2

Synonyms

BAY-850; BAY 850; BAY850.;unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.